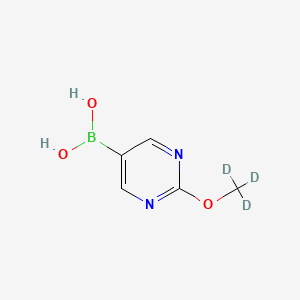
2-(Methoxy-d3)pyrimidine-5-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxy-d3)pyrimidine-5-boronic acid is a boronic acid derivative with the molecular formula C5H4D3BN2O3. This compound is characterized by the presence of a boronic acid group attached to a pyrimidine ring, which is further substituted with a methoxy group. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methoxy-d3)pyrimidine-5-boronic acid can be achieved through several methods:
Halogen-Metal Exchange and Borylation:
Metal-Hydrogen Exchange via Directed Ortho-Metallation (DoM) Followed by Borylation: This approach uses a metal-hydrogen exchange reaction to introduce the boronic acid group at a specific position on the pyrimidine ring.
Palladium-Catalyzed Cross-Coupling of Halopyridines with Tetraalkoxydiborane or Dialkoxyhydroborane: This method utilizes palladium catalysis to couple halopyridines with boron reagents, forming the desired boronic acid derivative.
Industrial Production Methods
Industrial production of this compound typically involves large-scale application of the above synthetic routes, with optimization for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Methoxy-d3)pyrimidine-5-boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Substitution: The methoxy group on the pyrimidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or sodium perborate for oxidation reactions.
Nucleophiles: For substitution reactions involving the methoxy group.
Major Products Formed
Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.
Boronic Esters: Resulting from oxidation reactions.
Substituted Pyrimidines: Formed through nucleophilic substitution of the methoxy group.
Scientific Research Applications
2-(Methoxy-d3)pyrimidine-5-boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules, such as pharmaceuticals and agrochemicals.
Medicine: Utilized in the development of boron-containing drugs, which can have unique pharmacological properties.
Industry: Applied in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of 2-(Methoxy-d3)pyrimidine-5-boronic acid primarily involves its role as a boronic acid reagent in various chemical reactions. In Suzuki-Miyaura cross-coupling, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond . The methoxy group on the pyrimidine ring can also participate in nucleophilic substitution reactions, further expanding the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
2-(Methoxy-d3)pyrimidine-5-boronic acid can be compared with other boronic acid derivatives, such as:
2-Methoxypyrimidine-5-boronic acid: Similar structure but without deuterium substitution.
2-Methoxy-5-pyridineboronic acid: Similar structure but with a pyridine ring instead of a pyrimidine ring.
2-(Hydroxymethyl)pyridine-5-boronic acid: Contains a hydroxymethyl group instead of a methoxy group.
The uniqueness of this compound lies in its deuterium substitution, which can provide insights into reaction mechanisms and kinetic isotope effects in chemical reactions.
Properties
Molecular Formula |
C5H7BN2O3 |
|---|---|
Molecular Weight |
156.95 g/mol |
IUPAC Name |
[2-(trideuteriomethoxy)pyrimidin-5-yl]boronic acid |
InChI |
InChI=1S/C5H7BN2O3/c1-11-5-7-2-4(3-8-5)6(9)10/h2-3,9-10H,1H3/i1D3 |
InChI Key |
YPWAJLGHACDYQS-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])OC1=NC=C(C=N1)B(O)O |
Canonical SMILES |
B(C1=CN=C(N=C1)OC)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


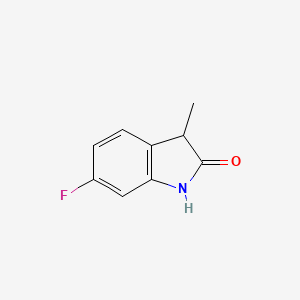


![6-Azido-2-(2-hydroxyethyl)-1h-benzo[de]isoquinoline-1,3(2h)-dione](/img/structure/B15051662.png)


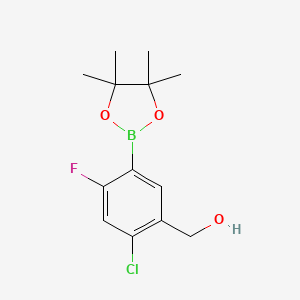
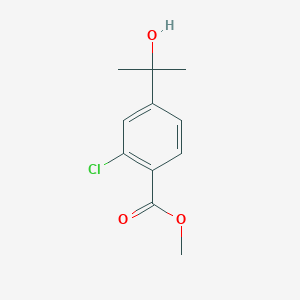
![1-{4,7-Diazaspiro[2.5]octan-4-yl}-2,2,2-trifluoroethan-1-one](/img/structure/B15051695.png)
![8-Azaspiro[bicyclo[3.2.1]octane-3,4'-piperidine]](/img/structure/B15051700.png)
![(4-Aminobutyl)[(pyridin-2-yl)methyl]amine](/img/structure/B15051707.png)
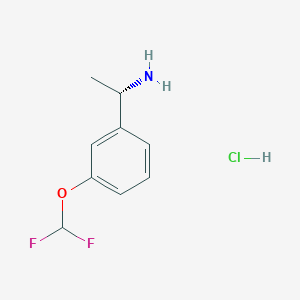
![(1S,6S,7R)-7-hydroxy-6-methyl-5-oxo-1-(propan-2-yl)-hexahydropyrrolo[1,2-c][1,3]oxazole-7a-carbaldehyde](/img/structure/B15051731.png)

